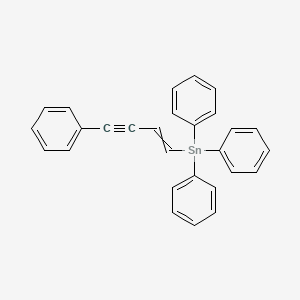
Triphenyl(4-phenylbut-1-en-3-yn-1-yl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl(4-phenylbut-1-en-3-yn-1-yl)stannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. This compound is particularly notable for its unique structure, which includes a stannane (tin-hydrogen) group attached to a 4-phenylbut-1-en-3-yn-1-yl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(4-phenylbut-1-en-3-yn-1-yl)stannane typically involves the reaction of triphenylstannyl chloride with 4-phenylbut-1-en-3-yn-1-yl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Triphenyl(4-phenylbut-1-en-3-yn-1-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding hydrides.
Substitution: The phenyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction results in hydrides .
Scientific Research Applications
Triphenyl(4-phenylbut-1-en-3-yn-1-yl)stannane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biological Studies: Research is ongoing to investigate its potential biological activities and applications in medicine.
Mechanism of Action
The mechanism of action of Triphenyl(4-phenylbut-1-en-3-yn-1-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
Triphenylstannane: Similar in structure but lacks the 4-phenylbut-1-en-3-yn-1-yl moiety.
Tetraphenyltin: Contains four phenyl groups attached to a tin atom.
Triphenyl(4-phenylbut-1-en-3-yn-2-yl)stannane: Similar structure but with a different position of the phenylbut-1-en-3-yn group.
Uniqueness
Triphenyl(4-phenylbut-1-en-3-yn-1-yl)stannane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in organic synthesis and materials science .
Properties
CAS No. |
650605-79-1 |
|---|---|
Molecular Formula |
C28H22Sn |
Molecular Weight |
477.2 g/mol |
IUPAC Name |
triphenyl(4-phenylbut-1-en-3-ynyl)stannane |
InChI |
InChI=1S/C10H7.3C6H5.Sn/c1-2-3-7-10-8-5-4-6-9-10;3*1-2-4-6-5-3-1;/h1-2,4-6,8-9H;3*1-5H; |
InChI Key |
KADBVLJJSNSBHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC=C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















